Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at position 2 with a methyl ester group and at position 3 with a sulfonamide-linked pyrrolidine ring. The pyrrolidine moiety is further functionalized with a thiophen-2-ylsulfonyl group. While specific data for this compound are absent in the provided evidence, its structural analogs offer insights into its behavior.
Properties
IUPAC Name |
methyl 3-[(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S3/c1-26-19(23)17-16(12-6-2-3-8-14(12)28-17)20-18(22)13-7-4-10-21(13)29(24,25)15-9-5-11-27-15/h2-3,5-6,8-9,11,13H,4,7,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNXWRNQWCEETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The presence of the pyrrolidine and thiophenesulfonyl moieties enhances its pharmacological profile. The molecular formula is .
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 352.43 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not available |
| CAS Number | 895261-88-8 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzo[b]thiophene derivatives, including this compound. It exhibits significant activity against various strains of bacteria, particularly multidrug-resistant Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
- Study Reference : A study published in MDPI Biomolecules reported that derivatives similar to this compound showed minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains of S. aureus .
Anti-inflammatory and Analgesic Effects
The compound's structural components suggest potential anti-inflammatory properties, which are common in thiophene derivatives. Investigations into related compounds have shown promise in reducing inflammation markers in vitro and in vivo.
Research Findings
- A study demonstrated that benzo[b]thiophene derivatives reduced levels of pro-inflammatory cytokines in cell cultures, indicating a possible mechanism for their anti-inflammatory effects .
Anticancer Potential
The benzo[b]thiophene scaffold has been associated with anticancer activity. Preliminary research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, insights from related compounds suggest several pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may interfere with enzyme functions critical for bacterial survival.
- Modulation of Signaling Pathways : Potential interaction with pathways involved in inflammation and apoptosis has been proposed based on structural analogs.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruptions in replication and transcription processes.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticonvulsant Properties
Recent studies have highlighted the potential of thiophene-containing compounds, including methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate, in treating epilepsy. The compound's structure suggests it may interact with neurotransmitter systems involved in seizure activity. Research indicates that derivatives of this compound exhibit significant activity in various seizure models:
- Maximal Electroshock (MES) Model : This model is used to evaluate the efficacy of anticonvulsant drugs by inducing seizures through electrical stimulation. Compounds similar to this compound have shown promising results, with effective doses leading to seizure protection in animal models .
- Subcutaneous Pentylenetetrazole (scPTZ) Model : This model assesses the ability of compounds to prevent seizures induced by pentylenetetrazole. Compounds within this chemical class have demonstrated protective effects, indicating their potential as new antiseizure medications .
1.2 Analgesic Activity
In addition to anticonvulsant properties, this compound has been investigated for its analgesic effects. Studies have utilized models such as the formalin test and neuropathic pain models to assess pain relief capabilities:
- Formalin Test : This model evaluates both acute and chronic pain responses. Compounds like this compound have shown significant analgesic activity, suggesting their utility in pain management .
Structural Characteristics and Synthesis
The structural features of this compound contribute to its biological activity. The presence of the thiophene ring enhances interaction with biological targets, potentially affecting receptor binding and activity.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s key structural analogs include derivatives of benzo[b]thiophene-2-carboxylate and thiophene-containing sulfonamides. Below is a comparative analysis based on available evidence:
Table 1: Comparison of Structural and Physical Properties
Key Observations:
- Substituent Effects on Melting Points: The hydroxyl-substituted benzo[b]thiophene (mp 107–108°C) has a lower melting point than the Example 62 compound (mp 227–230°C) , likely due to the latter’s extended aromaticity and hydrogen-bonding pyrimidine-chromenone system.
- Sulfonamide Influence: The target compound’s thiophen-2-ylsulfonyl group may enhance solubility in polar solvents compared to the hydroxyl group in Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate. Sulfonamides are typically more lipophilic than hydroxyl groups but can engage in hydrogen bonding via sulfonyl oxygen atoms.
Conformational and Crystallographic Analysis
- Pyrrolidine Ring Puckering: The Cremer-Pople parameters define ring puckering amplitude and phase, which could affect the target compound’s 3D structure. For instance, a twisted pyrrolidine conformation might optimize sulfonamide group orientation for target binding.
Q & A
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Answer : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent toxicity. Include vehicle controls and reference inhibitors (e.g., staurosporine for kinase assays). Validate assay reproducibility via inter-day coefficient of variation (CV < 15%) and Z’-factor (>0.5) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
